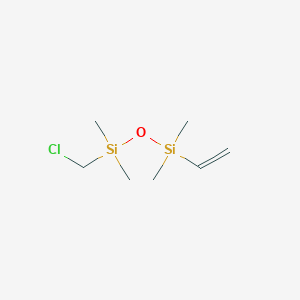
1-(Clorometil)-3-etenil-1,1,3,3-tetrametil-disiloxano
Descripción general
Descripción
Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- is a useful research compound. Its molecular formula is C7H17ClOSi2 and its molecular weight is 208.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de líquidos iónicos
Disiloxano: los compuestos se han utilizado en la síntesis de líquidos iónicos dicatiónicos. Estos líquidos iónicos, con un enlace de disiloxano, exhiben propiedades como alta polaridad y baja volatilidad, lo que los hace adecuados para diversas aplicaciones. Por ejemplo, pueden servir como solventes polares en la síntesis orgánica, la síntesis de nanopartículas de metales y óxidos metálicos, y marcos metal-orgánicos .
Aplicaciones de química verde
Los líquidos iónicos de disiloxano contribuyen a la química verde a través de su uso en el almacenamiento de dióxido de carbono y el reciclaje de plástico mediante despolimerización. Su baja presión de vapor saturado los califica como solventes benignos, lo que se alinea con los principios de la química verde para reducir el impacto ambiental .
Agentes de transferencia de calor
Debido a sus excelentes características térmicas, como la capacidad calorífica y el coeficiente de transferencia de calor, los líquidos iónicos de disiloxano se emplean como agentes de transferencia de calor. Son particularmente útiles en sistemas de utilización de energía solar e instalaciones de intercambio de calor para calefacción y refrigeración .
Surfactantes de silicona
Los surfactantes de silicona de moléculas pequeñas, que incluyen estructuras de disiloxano, se investigan por su superior actividad de superficie, emulsificación, humectación y propiedades espumantes. Estos surfactantes son ventajosos en aplicaciones que requieren alta humectabilidad, ductilidad y permeabilidad .
Recuperación mejorada de petróleo
La estructura molecular única de los surfactantes de disiloxano ha mostrado potencial en la recuperación mejorada de petróleo. Su capacidad para alterar las propiedades de humectación de las rocas del yacimiento y reducir la tensión superficial facilita la extracción de petróleo, mejorando las tasas de recuperación .
Mecanismo De Acción
The synthesis of disiloxanes often involves the reaction of chlorosilanes with water or alcohols, followed by condensation reactions . The resulting disiloxanes can then undergo further reactions, such as hydrosilylation, to introduce additional functional groups .
In terms of environmental effects, organosilicon compounds like disiloxanes are generally stable and resistant to degradation, although they can be broken down by processes such as hydrolysis or photolysis . The specific environmental behavior and effects of “Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-” would likely depend on factors such as its specific chemical structure and the conditions of the environment.
Propiedades
IUPAC Name |
chloromethyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h6H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCOJHKQYOHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556255 | |
| Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88456-93-3 | |
| Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















